![molecular formula C20H18FN5O B2720521 N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}isonicotinamide CAS No. 1421533-10-9](/img/structure/B2720521.png)

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

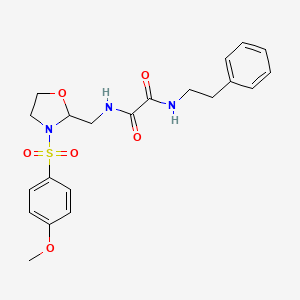

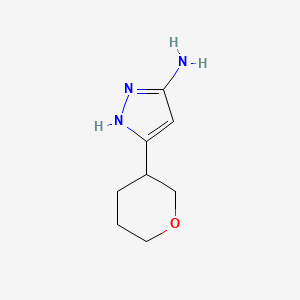

“N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}isonicotinamide” is a chemical compound that is used in scientific research. It contains a pyrrolidine ring, a pyridazinone ring, and a fluorophenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine and pyridazinone rings, followed by the attachment of the fluorophenyl group . The exact synthesis process would depend on the specific reactions used and the conditions under which they are carried out .Molecular Structure Analysis

The pyrrolidine ring in this compound is a five-membered ring with one nitrogen atom . The pyridazinone ring is a six-membered ring with two nitrogen atoms . The fluorophenyl group contains a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyrrolidine and pyridazinone rings, as well as the fluorine atom in the fluorophenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the nitrogen and fluorine atoms, as well as the structure of the pyrrolidine and pyridazinone rings .Aplicaciones Científicas De Investigación

Drug Discovery

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . This five-membered ring is widely used by medicinal chemists to develop compounds for the treatment of various diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Neurodegenerative Diseases

Compounds with a similar structure have been investigated for their potential in treating neurodegenerative diseases such as Parkinson’s, Huntington’s, and Alzheimer’s . These diseases are characterized by dysregulation of tropomyosin receptor kinases (TrkA/B/C) expression and signaling .

Cancer Research

Tropomyosin receptor kinases (TrkA/B/C) are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers . Therefore, compounds like this could potentially be used in cancer research.

Antiviral Activity

Indole derivatives, which share a similar structure with the given compound, have shown antiviral activity . They have been prepared and reported as antiviral agents, showing inhibitory activity against various viruses .

Anti-inflammatory Activity

Indole derivatives have also demonstrated anti-inflammatory activity . This suggests that the given compound might also have potential in this area.

Antimicrobial and Antitubercular Activity

Compounds derived from pyridine and indole have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . This indicates that the compound could potentially have antimicrobial and antitubercular applications.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O/c21-17-4-2-1-3-16(17)18-5-6-19(25-24-18)26-12-9-15(13-26)23-20(27)14-7-10-22-11-8-14/h1-8,10-11,15H,9,12-13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXAHKPVNVELJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=NC=C2)C3=NN=C(C=C3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}isonicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2720441.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone](/img/structure/B2720444.png)

![2-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2720447.png)

![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2720450.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2720453.png)

![N-(3-isopropylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2720459.png)

![N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2720461.png)